molecular formula C17H15NO2 B14197111 3-Benzyl-5-benzylidene-1,3-oxazolidin-2-one CAS No. 918826-44-5

3-Benzyl-5-benzylidene-1,3-oxazolidin-2-one

Cat. No.: B14197111
CAS No.: 918826-44-5
M. Wt: 265.31 g/mol
InChI Key: BCPHNAWBYSLNSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-benzylidene-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .

Industrial Production Methods

Industrial production methods for oxazolidinones, including this compound, often involve optimized synthetic routes to ensure high yields and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-benzylidene-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce simpler oxazolidinone structures .

Mechanism of Action

The mechanism of action of 3-Benzyl-5-benzylidene-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, oxazolidinones inhibit protein synthesis by binding to the bacterial ribosome . This prevents the formation of the initiation complex, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-5-benzylidene-1,3-oxazolidin-2-one is unique due to its specific structural features, which contribute to its distinct chemical and biological properties. Its benzyl and benzylidene substituents provide additional sites for chemical modification, enhancing its versatility in synthetic applications .

Properties

CAS No.

918826-44-5

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

3-benzyl-5-benzylidene-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H15NO2/c19-17-18(12-15-9-5-2-6-10-15)13-16(20-17)11-14-7-3-1-4-8-14/h1-11H,12-13H2

InChI Key

BCPHNAWBYSLNSE-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2)OC(=O)N1CC3=CC=CC=C3

Origin of Product

United States

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